Cas no 77145-64-3 (2-chloro-6-(methylsulfanyl)pyridine)
2-chloro-6-(methylsulfanyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-chloro-6-(methylthio)-
- 2-chloro-6-(methylthio)pyridine
- 2-chloro-6-(methylthio)pyridine(SALTDATA: FREE)
- 2-chloro-6-methylsulfanylpyridine
- 2-chloro-6-methylsulphenylpyridine
- 2-chloro-6-methylthiopyridine
- 6-chloro-2-methylsulfenylpyridine
- 2-chloro-6-(methylsulfanyl)pyridine
- 2-Chloro-6-methylsulfanyl-pyridine
- AMY16149
- CDA14564
- SCHEMBL845552
- AKOS012897279
- MFCD00173422
- CS-0160053
- F14554
- EN300-215871
- 10G-006
- 77145-64-3
- SB54363
- DTXSID20363109
- KVYNCXZSIHYSDF-UHFFFAOYSA-N
- DB-303179
- 2-chloro-6-methyl thio pyridine
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- MDL: MFCD00173422
- Inchi: 1S/C6H6ClNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
- InChI Key: KVYNCXZSIHYSDF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=N1)SC
Computed Properties
- Exact Mass: 158.99100
- Monoisotopic Mass: 158.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- PSA: 38.19000
- LogP: 2.45690
2-chloro-6-(methylsulfanyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373998-10mg |
2-chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373998-50mg |
2-chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C373998-100mg |
2-chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 100mg |
$ 135.00 | 2022-04-01 | ||
| Matrix Scientific | 169485-500mg |
2-Chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 500mg |
$526.00 | 2023-09-07 | ||
| Matrix Scientific | 169485-1g |
2-Chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 1g |
$1052.00 | 2023-09-07 | ||
| Matrix Scientific | 169485-5g |
2-Chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 5g |
$4205.00 | 2023-09-07 | ||
| Apollo Scientific | OR32036-1g |
2-Chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 95% | 1g |
£590.00 | 2023-09-02 | |
| abcr | AB266805-250 mg |
2-Chloro-6-(methylthio)pyridine; 95% |
77145-64-3 | 250MG |
€266.60 | 2022-03-25 | ||
| abcr | AB266805-1 g |
2-Chloro-6-(methylthio)pyridine, 95%; . |
77145-64-3 | 95% | 1g |
€752.80 | 2023-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY317-50mg |
2-chloro-6-(methylsulfanyl)pyridine |
77145-64-3 | 97% | 50mg |
258.0CNY | 2021-07-15 |
2-chloro-6-(methylsulfanyl)pyridine Suppliers
2-chloro-6-(methylsulfanyl)pyridine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-chloro-6-(methylsulfanyl)pyridine
Introduction to 2-chloro-6-(methylsulfanyl)pyridine (CAS No. 77145-64-3)
2-chloro-6-(methylsulfanyl)pyridine, identified by its CAS number 77145-64-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features a pyridine core substituted with a chlorine atom at the 2-position and a methylsulfanyl group at the 6-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The compound's chemical structure imparts distinct reactivity patterns, enabling its use in diverse synthetic transformations. The presence of both electron-withdrawing and electron-donating substituents allows for selective functionalization, which is crucial in medicinal chemistry. For instance, the chlorine atom can participate in nucleophilic aromatic substitution reactions, while the methylsulfanyl group can undergo oxidation or coupling reactions, facilitating the construction of more complex molecular architectures.
In recent years, 2-chloro-6-(methylsulfanyl)pyridine has garnered attention due to its role in the synthesis of small-molecule inhibitors targeting various disease pathways. One notable area of research involves its application in developing kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors, and modifications at specific positions can enhance binding affinity and selectivity. Studies have demonstrated that derivatives of this compound exhibit promising activity against tyrosine kinases, making them attractive candidates for further development.
Moreover, the compound has been explored in the context of antimicrobial agents. The structural features of 2-chloro-6-(methylsulfanyl)pyridine contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Researchers have reported on its derivatives as potential antibiotics with improved efficacy against drug-resistant strains. These findings highlight the compound's versatility and its potential to address critical challenges in antimicrobial therapy.
The agrochemical industry has also benefited from the use of 2-chloro-6-(methylsulfanyl)pyridine as a precursor in synthesizing herbicides and pesticides. Its structural framework allows for modifications that enhance biological activity while minimizing environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes for this compound, reducing waste and energy consumption without compromising yield or purity.
From a synthetic chemistry perspective, 2-chloro-6-(methylsulfanyl)pyridine serves as a versatile building block for constructing more complex molecules. Its reactivity profile enables multi-step syntheses involving cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery. The ability to introduce diverse functional groups at specific positions on the pyridine ring allows chemists to tailor molecular properties for targeted biological activity.
The pharmaceutical industry continues to invest in research aimed at uncovering new applications for 2-chloro-6-(methylsulfanyl)pyridine and its derivatives. Collaborative efforts between academia and industry have led to innovative approaches in drug design, leveraging computational modeling and high-throughput screening to identify promising candidates. These efforts underscore the compound's importance as a cornerstone in medicinal chemistry and chemical biology.
In conclusion, 2-chloro-6-(methylsulfanyl)pyridine (CAS No. 77145-64-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel therapeutics and sustainable agricultural solutions. As scientific understanding advances, the potential uses for this compound are expected to expand further, reinforcing its significance in modern chemical research.
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